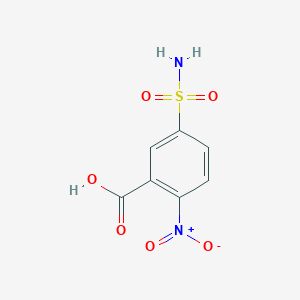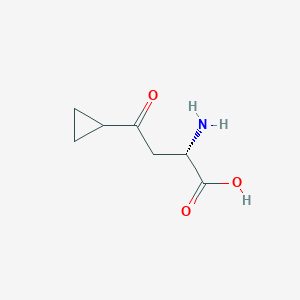
2-(1-Formamidocyclopentyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Formamidocyclopentyl)acetic acid is an organic compound characterized by a cyclopentane ring substituted with a formamide group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Formamidocyclopentyl)acetic acid typically involves the following steps:
Cyclopentane Derivatization: The starting material, cyclopentane, is first functionalized to introduce a formamide group. This can be achieved through the reaction of cyclopentylamine with formic acid under controlled conditions.
Acetic Acid Introduction: The formamidocyclopentane intermediate is then reacted with bromoacetic acid in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Formamidocyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the formamide group to an amine.
Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or carbodiimides for amide formation are commonly employed.
Major Products
Oxidation: Oxidized derivatives with additional carbonyl or hydroxyl groups.
Reduction: Amino derivatives of the original compound.
Substitution: Ester or amide derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-(1-Formamidocyclopentyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a building block in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 2-(1-Formamidocyclopentyl)acetic acid involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological macromolecules, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylacetic acid: Lacks the formamide group, making it less versatile in forming hydrogen bonds.
Formamidocyclopentane: Lacks the acetic acid moiety, reducing its potential for ionic interactions.
2-(1-Aminocyclopentyl)acetic acid: Similar structure but with an amine group instead of a formamide, altering its reactivity and interaction profile.
Uniqueness
2-(1-Formamidocyclopentyl)acetic acid is unique due to the presence of both a formamide and an acetic acid group, allowing it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
2-(1-formamidocyclopentyl)acetic acid |
InChI |
InChI=1S/C8H13NO3/c10-6-9-8(5-7(11)12)3-1-2-4-8/h6H,1-5H2,(H,9,10)(H,11,12) |
Clave InChI |
VECOQTWZKYWNSW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CC(=O)O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


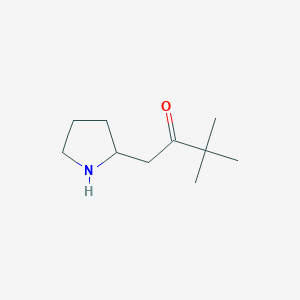
![N-[2-(benzylsulfanyl)ethyl]-2-chloroacetamide](/img/structure/B13308092.png)
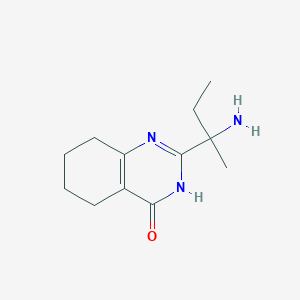
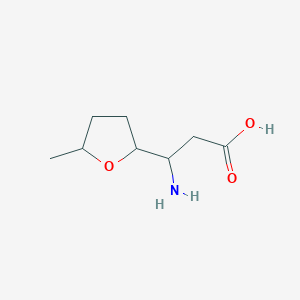


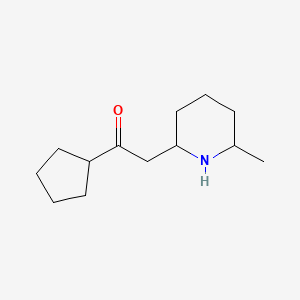
![6-[(But-2-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13308116.png)
![2-[(1-Phenylpropyl)amino]propane-1,3-diol](/img/structure/B13308118.png)
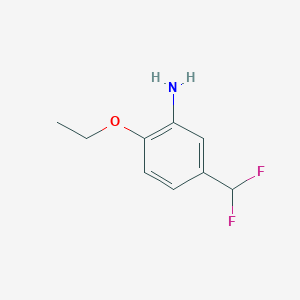
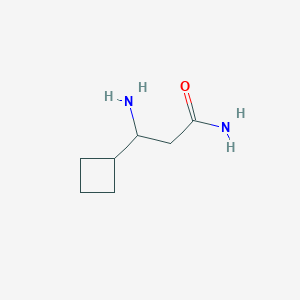
![4-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13308125.png)
